molecular formula C20H26N4O2 B3009250 N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 1448027-40-4

N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No. B3009250
CAS RN: 1448027-40-4
M. Wt: 354.454
InChI Key: OGAIZSLHFRJOCE-UHFFFAOYSA-N
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Description

The compound N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a nitrogenous organic molecule that is likely to possess a complex structure involving a piperidine ring, a pyrazine moiety, and a tert-butyl group attached to a phenyl ring. Although the specific compound is not directly studied in the provided papers, similar compounds with tert-butyl, piperazine, and pyrazine structures have been synthesized and analyzed, which can give insights into the properties and behavior of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with amines or other nitrogen-containing precursors. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using amination of 4-iodo-2-methyl-6-nitroaniline, employing CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . This suggests that similar conditions could be used for the synthesis of N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, with appropriate modifications to the starting materials and reaction conditions to introduce the pyrazin-2-yloxy moiety.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl, piperazine, and pyrazine components has been studied using spectroscopic methods and density functional theory (DFT) calculations. For example, the optimized molecular structure and vibrational frequencies of a related compound, 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, were investigated using Gaussian09 software, and the potential energy distribution was analyzed using the GAR2PED program . The molecular structure of N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide would likely be characterized by similar methods to determine its geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their electronic structure. The HOMO and LUMO analysis of related compounds indicates charge transfer within the molecule, which is crucial for understanding its reactivity . The presence of electron-donating and electron-withdrawing groups in the molecule can significantly affect its reactivity in chemical reactions, such as nucleophilic substitutions or electrophilic additions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing tert-butyl, piperazine, and pyrazine groups can be deduced from their molecular structure and electronic properties. For instance, the first hyperpolarizability of a related compound suggests nonlinearity, which is associated with extended π-electron delocalization over the pyrazine ring and carboxamide moiety . The crystal structure of another related compound, tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, reveals that hydrogen bonding can play a significant role in the solid-state packing of these molecules . These properties are essential for understanding the compound's behavior in different phases and its potential applications in materials science or pharmaceuticals.

Scientific Research Applications

Anti-mycobacterial Activity

N-Phenylpyrazine-2-carboxamides, which include compounds similar to N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide, have shown significant anti-mycobacterial activity. For example, derivatives like 6-chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide exhibited whole cell anti-mycobacterial activity in vitro against Mycobacterium tuberculosis (Zítko et al., 2015).

Role in Synthesis of Biologically Active Compounds

This compound serves as an intermediate in the synthesis of various biologically active compounds. One such example is its role in the synthesis of crizotinib, a medication used in cancer treatment (Kong et al., 2016).

Chemical Modification and Analgesic Activity

A related compound, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, is studied for its analgesic activity, indicating the potential of similar compounds in pain management (Nie et al., 2020).

Spectroscopic and Structural Analysis

Studies involving similar compounds have focused on spectroscopic analysis like FT-IR and FT-Raman, and structural investigations through X-ray crystallography. These studies help in understanding the molecular structure and properties which are crucial in drug development (Bhagyasree et al., 2015).

Synthesis and Characterization

The synthesis and characterization of related compounds, including details on their molecular structure and biological evaluation, have been a significant area of study. This includes exploration of various synthetic routes and their efficacy (Lv et al., 2013).

Electrophilic Reactivity

Compounds within this family have been analyzed for their reactivity, specifically their ability to undergo electrophilic reactions which is vital for drug design and synthesis (Ragnarsson et al., 2001).

properties

IUPAC Name

N-(4-tert-butylphenyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-20(2,3)15-4-6-16(7-5-15)23-19(25)24-12-8-17(9-13-24)26-18-14-21-10-11-22-18/h4-7,10-11,14,17H,8-9,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAIZSLHFRJOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(tert-butyl)phenyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

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